4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromothiophene moiety, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-bromothiophene-2-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the bromothiophene moiety or the triazole ring.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium thiolate or primary amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified bromothiophene derivatives.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group may also play a role in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-chlorothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-fluorothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the bromine atom in the bromothiophene moiety distinguishes 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol from its analogs. This unique feature can influence its reactivity and biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C8H7BrN4S2 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7BrN4S2/c1-5-11-12-8(14)13(5)10-3-7-2-6(9)4-15-7/h2-4H,1H3,(H,12,14)/b10-3+ |
InChI Key |
SUYNOYIKCKLQLE-XCVCLJGOSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=CS2)Br |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
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